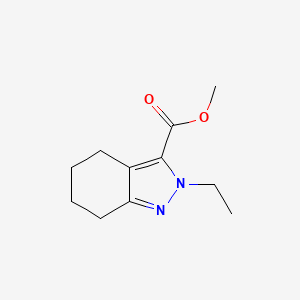
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine
Descripción general
Descripción
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol has a molecular weight of 207.26 .Aplicaciones Científicas De Investigación
Antioxidant Applications
Thiazole derivatives, including the compound , have been identified as potent antioxidants. These compounds can neutralize free radicals, which are unstable molecules that can cause oxidative stress leading to cellular damage. The antioxidant properties of thiazoles make them valuable in research aimed at treating diseases caused by oxidative stress, such as neurodegenerative disorders .
Antimicrobial and Antifungal Applications
The antimicrobial activity of thiazole compounds is well-documented. They have been shown to be effective against a range of bacteria, including both Gram-positive and Gram-negative strains. Additionally, thiazole derivatives exhibit antifungal properties, making them candidates for developing new antimicrobial and antifungal agents .
Anticancer Research
Thiazole derivatives have shown promise in anticancer research. They can act as cytotoxic agents against various cancer cell lines, including gastric carcinoma and breast adenocarcinoma cells. The ability to inhibit cancer cell proliferation makes thiazole compounds, such as 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine, valuable in the design of new anticancer drugs .
Neuroprotective Research
In the field of neuroprotection, thiazole derivatives are being studied for their potential to protect neuronal cells from damage or degeneration. This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s, where neuronal protection could slow disease progression .
Anti-Inflammatory and Analgesic Research
Thiazole compounds have demonstrated significant anti-inflammatory and analgesic activities. They are being explored for their potential use in treating conditions characterized by inflammation and pain, such as arthritis and neuropathic pain .
Antiviral Research
Research into the antiviral properties of thiazoles has revealed their potential in combating viral infections. Thiazole derivatives have been found to exhibit activity against HIV, making them a focus of research for developing new antiretroviral therapies .
Enzyme Inhibition
Thiazole derivatives are known to inhibit various enzymes, which is crucial in the treatment of several diseases. For example, they can act as enzyme inhibitors in metabolic pathways, potentially leading to the development of drugs for conditions like diabetes and hypertension .
Agricultural Applications
Beyond medical research, thiazole derivatives are also used in agriculture. They serve as the basis for developing fungicides and pesticides, contributing to crop protection and yield improvement .
Mecanismo De Acción
Target of Action
The primary targets of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase and the progression of the M phase .
Mode of Action
The binding of the compound to these targets could potentially inhibit their activity, leading to alterations in cell cycle progression .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to cell cycle regulation . Disruption of these pathways could lead to downstream effects such as cell cycle arrest or apoptosis .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, the compound could potentially induce cell cycle arrest or apoptosis, thereby exerting anti-proliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds involve the development of new drugs that overcome the rapid development in bacterial resistance to many groups of known antibiotics . One of the most relevant mechanisms of action being explored is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) .
Propiedades
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-9(14-6(2)13-5)7-3-8(10)12-4-11-7/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQZWXIVMOCACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484025.png)


![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)


![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)


![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)



